molecular formula C26H38O4 B8065740 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-

1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-

Cat. No.: B8065740
M. Wt: 414.6 g/mol
InChI Key: ATHBXDPWCKSOLE-UAFMIMERSA-N
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Description

This compound is a stereospecific diester of 1,2-benzenedicarboxylic acid (phthalic acid), featuring two [(1R,5S)-3,3,5-trimethylcyclohexyl] substituents. The "rel-" designation indicates a relative stereochemical configuration between the two cyclohexyl groups, which influences its molecular geometry and physicochemical behavior . The bulky, branched cyclohexyl moieties enhance hydrophobicity and thermal stability compared to linear alkyl phthalates. Its InChIKey (PAOHYIHSSVFXHT-UHFFFAOYSA-N) confirms structural uniqueness, distinguishing it from non-stereospecific analogs like the 1,2-bis(3,3,5-trimethylcyclohexyl) ester described in PubChem ().

Properties

IUPAC Name

bis[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBXDPWCKSOLE-UAFMIMERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@H](CC(C3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- typically involves the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with (1R,5S)-3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- can undergo various chemical reactions, including:

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- involves its interaction with cellular receptors and enzymes. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their properties :

Compound Name Substituents Molecular Weight CAS Number Key Applications/Properties Source
1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester (1R,5S)-3,3,5-trimethylcyclohexyl ~476.6 (est.) Not provided High thermal stability, potential specialty polymers
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester 2-methylpropyl (isobutyl) 278.34 84-69-5 Antimicrobial activity
1,2-Benzenedicarboxylic acid, diisooctyl ester branched C8 alkyl 390.56 27554-26-3 Plasticizers, industrial lubricants
Homosalate (3,3,5-trimethylcyclohexyl salicylate) 3,3,5-trimethylcyclohexyl + salicyl 262.34 118-56-9 UV absorber in cosmetics
1,2-Benzenedicarboxylic acid, dibutyl ester linear C4 alkyl 278.34 84-74-2 Plasticizer (restricted due to toxicity)
Physicochemical Properties
  • Thermal Stability : Branched cyclohexyl esters exhibit higher decomposition temperatures compared to linear analogs due to reduced molecular mobility and stronger van der Waals interactions .
  • Stereochemical Impact: The (1R,5S) configuration may lead to distinct crystallinity and packing efficiency, affecting melting points and mechanical properties in polymer matrices. Non-stereospecific analogs (e.g., ) lack this precision, resulting in amorphous or less stable phases.

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